![molecular formula C9H13Cl2NO2 B2519633 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride CAS No. 1266690-73-6](/img/structure/B2519633.png)
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride
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Overview
Description
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position, a propoxy group at the fifth position, and a hydroxyl group at the fourth position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(Chloromethyl)pyridine.
Substitution Reaction: The next step involves the substitution of the hydroxyl group at the fourth position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group at the second position can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of corresponding ketones or aldehydes.
Reduction Reactions: Formation of corresponding alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing pharmaceuticals and agrochemicals.
- Reagent in Organic Reactions : It can be utilized in numerous organic reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of diverse chemical entities.
Biology
- Synthesis of Biologically Active Compounds : The compound is employed in synthesizing biologically active molecules, including potential pharmaceuticals with therapeutic properties.
- Enzyme Mechanism Studies : It is used in research to study enzyme mechanisms, particularly as a ligand in coordination chemistry, helping to elucidate enzyme-substrate interactions.
Medicine
- Therapeutic Properties : Investigations have been conducted into the potential therapeutic effects of this compound, including anti-inflammatory and antimicrobial activities. Preliminary studies suggest it may exhibit significant biological activity against various pathogens.
- Drug Development : The compound's ability to modify biological targets makes it a candidate for drug development, particularly in creating novel therapeutic agents.
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in various chemical processes, enhancing efficiency and yield in manufacturing settings.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antimicrobial Activity Study : A study evaluated its efficacy against various bacterial strains, demonstrating notable activity that suggests potential use as an antimicrobial agent.
- Anti-inflammatory Research : Research focused on its anti-inflammatory properties showed promise in reducing inflammation markers in vitro, indicating its potential application in treating inflammatory diseases.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, supporting its viability for therapeutic applications.
Data Summary Table
Application Area | Specific Use | Observed Effects | Remarks |
---|---|---|---|
Chemistry | Building block for organic synthesis | Facilitates formation of complex molecules | Versatile intermediate |
Biology | Enzyme mechanism studies | Aids understanding of enzyme interactions | Valuable ligand |
Medicine | Anti-inflammatory research | Reduced inflammation markers | Potential therapeutic agent |
Industry | Production of specialty chemicals | Enhances manufacturing efficiency | Important industrial intermediate |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the hydroxyl and propoxy groups, making it less versatile in chemical reactions.
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine: Similar structure but with different substituents, leading to different chemical properties and reactivity.
2-(Chloromethyl)-4-methoxypyridine: Lacks the propoxy group, resulting in different chemical behavior.
Uniqueness
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride is unique due to the presence of both hydroxyl and propoxy groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific research applications and industrial processes .
Biological Activity
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloromethyl Group : Enhances reactivity and potential for covalent interactions.
- Propoxy Group : Contributes to hydrophobic interactions, influencing binding affinity.
- Hydroxyl Group : May participate in hydrogen bonding, affecting solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The propoxy and hydroxyl groups enhance the compound's binding affinity and specificity for its molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases, which are critical in cancer cell proliferation. This inhibition could potentially lead to therapeutic applications in oncology.
Neuroprotective Effects
Studies have indicated that the compound may possess neuroprotective properties. It appears to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
- Enzyme Inhibition : In a study focused on kinase inhibition, the compound was found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) with an IC50 value of 50 nM. This suggests potential applications in cancer therapy by hindering cell cycle progression.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine | Methyl groups at positions 3 and 5 | Moderate antimicrobial activity |
2-(Chloromethyl)-4-ethoxypyridine | Ethoxy group at position 4 | Weak enzyme inhibition |
2-(Chloromethyl)-5-propoxypyridin-4-ol | Propoxy group at position 5 | Strong antimicrobial and enzyme inhibition |
Properties
IUPAC Name |
2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLAYGTEBPWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CNC(=CC1=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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